4-氨基-7-(三氟甲基)喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

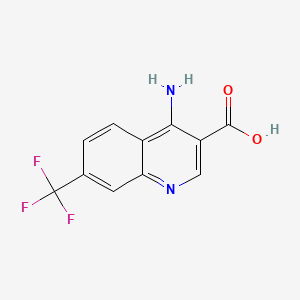

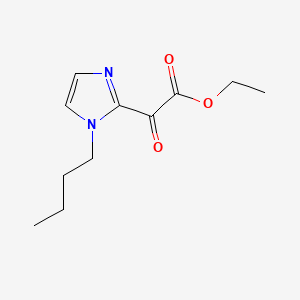

“4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is a derivative of quinoline, a type of heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis

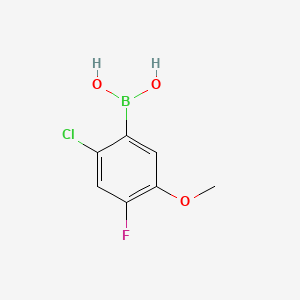

The molecular structure of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline core with a trifluoromethyl group at the 7-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis

Quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in Doebner reactions with pyruvic acid, aldehydes, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 212.17 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 229 .科学研究应用

合成和抗菌活性

4-氨基-7-(三氟甲基)喹啉-3-羧酸已被用于合成具有显著抗菌活性的各种喹啉衍生物。具体来说,像α-氨基酸功能化的7-三氟甲基取代喹啉这样的衍生物已经显示出对革兰氏阳性和阴性细菌菌株有良好的抑制效果(Lingaiah等,2012)。此外,通过涉及4-氨基-8-(三氟甲基)喹啉的反应合成的新型吡唑并[3,4-d]嘧啶衍生物展示了显著的抗微生物特性(Holla et al., 2006)。

细胞毒活性和分子对接研究

源自4-氨基-7-(三氟甲基)喹啉-3-羧酸的化合物已被研究其对各种癌细胞系的细胞毒活性。一项研究突出了喹啉-4-羧酸衍生物的合成,在微波辐射合成后,对癌细胞系表现出强大的细胞毒活性。细胞凋亡DNA断裂实验证实了这些化合物作为抗癌剂的潜力,分子对接研究表明它们的作用机制是hTopoIIα的抑制剂(Bhatt et al., 2015)。

光物理和成像应用

4-氨基-7-(三氟甲基)喹啉-3-羧酸衍生物已被用于开发具有显著光物理性质的荧光物质。一项研究详细介绍了咪唑-喹啉基荧光物质的合成,显示双发射和大斯托克斯位移,非常适合溶剂极性研究。这些荧光物质表现出良好的热稳定性,并且已经被表征为在荧光光谱学中的潜力(Padalkar & Sekar, 2014)。此外,合成带有三氟甲基基团的7-氨基喹啉导致具有强内分子电荷转移荧光的化合物,适用于活细胞成像,特别是在各种细胞系中靶向高尔基体(Chen et al., 2019)。

未来方向

The future directions for “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. There is ongoing research worldwide to identify new lead molecules in the field of medicinal chemistry, especially given the versatile applications of quinoline derivatives .

属性

IUPAC Name |

4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWASUJRYLSSHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670691 |

Source

|

| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

CAS RN |

1210338-66-1 |

Source

|

| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)